molecular formula C8H6BrClN2O2S B1529701 5-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride CAS No. 1363382-22-2

5-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride

Cat. No. B1529701
M. Wt: 309.57 g/mol
InChI Key: LHNLKWSQTIGYDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride (5-Bromo-3-sulfonylindazole) is an organosulfur compound with a wide range of applications in organic synthesis and medicinal chemistry. It is an important building block in the synthesis of heterocyclic compounds, such as indazoles and thiazoles, and has been used in the synthesis of a variety of drugs, including antifungal agents, anti-inflammatory agents, and anti-cancer agents. 5-Bromo-3-sulfonylindazole is also used in the development of fluorescent probes and imaging agents for imaging and diagnostics.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research demonstrates the utility of sulfonyl chlorides in the synthesis of biologically active heterocycles. For example, sulfonyl chlorides are key intermediates in producing 1,2,4-triazole derivatives with notable antimicrobial activity and potential as surface active agents (El-Sayed, 2006). These findings highlight the role of sulfonyl chloride derivatives, like 5-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride, in creating new antimicrobial agents.

Corrosion Inhibition

The study of heterocyclic diazoles, including indazole (a core structure related to 5-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride), has shown their effectiveness as corrosion inhibitors for iron in acidic environments. This application is crucial for protecting industrial materials and infrastructure (Babić-Samardžija et al., 2005).

Anticancer Activity

Compounds derived from the reaction of thiouracil with benzenesulfonyl chloride, closely related to the compound , have shown moderate to strong growth inhibition activity against human liver and colon cancer cell lines. This suggests potential anticancer applications for derivatives of 5-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride (Awad et al., 2015).

Solid-Phase Synthesis Applications

The solid-phase synthesis technique using polymer-supported sulfonyl chloride demonstrates the utility of sulfonyl chloride derivatives in preparing heterocyclic compounds like oxazolidin-2-ones, which have broad antibacterial activity. This technique underscores the value of sulfonyl chloride derivatives in drug discovery and development (Holte et al., 1998).

Organic Synthesis and Material Science

The Davis-Beirut reaction, involving electrophiles like sulfonyl chlorides, showcases the versatility of these compounds in synthesizing a wide array of heterocyclic compounds. Such reactions are foundational in organic synthesis, leading to the development of materials with potential applications in various industries (Conrad et al., 2011).

properties

IUPAC Name

5-bromo-2-methylindazole-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN2O2S/c1-12-8(15(10,13)14)6-4-5(9)2-3-7(6)11-12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNLKWSQTIGYDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=C(C=CC2=N1)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride
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